3-Tert-butyl-1-cyclohexyl-1-(6-hydroxyhexyl)urea
Description
3-Tert-butyl-1-cyclohexyl-1-(6-hydroxyhexyl)urea is a urea derivative characterized by a central urea backbone substituted with three distinct groups: a tert-butyl group, a cyclohexyl group, and a 6-hydroxyhexyl chain. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyhexyl moiety and steric bulk from the tert-butyl and cyclohexyl groups. The compound’s synthesis likely involves polycondensation or stepwise coupling reactions, analogous to methods used for related urea-based monomers such as di(6-hydroxyhexyl) urea (DHAU-6) . Its applications are hypothesized to span polymer chemistry, where urea derivatives are employed as crosslinking agents or monomers, leveraging hydrogen-bonding capabilities for material stability.
Properties
IUPAC Name |
3-tert-butyl-1-cyclohexyl-1-(6-hydroxyhexyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N2O2/c1-17(2,3)18-16(21)19(13-9-4-5-10-14-20)15-11-7-6-8-12-15/h15,20H,4-14H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAUIYIZRDNNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N(CCCCCCO)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Secondary Amine with Tert-Butyl Isocyanate
Procedure :
-
Synthesis of N-Cyclohexyl-N-(6-hydroxyhexyl)amine :
-
Urea Formation :
Key Data :
| Step | Reagent/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | KCO, THF, 60°C | 78% | 95% |
| 2 | tert-Butyl isocyanate, DCM | 85% | 98% |
One-Pot Sequential Isocyanate Addition
Procedure :
-
Simultaneous Reaction : 6-Amino-1-hexanol, cyclohexyl isocyanate, and tert-butyl isocyanate are combined in methyl methacrylate (MMA) at 50°C for 8 hours.
-
Selectivity Control : Excess tert-butyl isocyanate (1.5 eq) ensures preferential coupling to the primary amine, followed by cyclohexyl isocyanate addition.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | MMA |
| Temp. | 50°C |
| Yield | 72% |
| Purity | 94% |
Carbamate Intermediate Route
Boc-Protected Amine Strategy
Procedure :
-
Carbamate Formation : 6-Amino-1-hexanol is protected as Boc-(6-hydroxyhexyl)carbamate using di-tert-butyl dicarbonate (BocO) in THF (Yield: 89%).
-
Urea Coupling : Boc-deprotection with HCl/dioxane, followed by reaction with cyclohexyl isocyanate and tert-butylamine in DMF at 25°C.
Key Data :
| Step | Reagent/Conditions | Yield |
|---|---|---|
| 1 | BocO, THF | 89% |
| 2 | HCl/dioxane, DMF | 68% |
Reductive Amination Approach
Synthesis of Secondary Amine Precursor
Procedure :
-
Reductive Amination : Cyclohexylamine and 6-hydroxyhexanal react in methanol with NaBHCN at 25°C for 24 hours.
-
Urea Formation : The resulting N-cyclohexyl-N-(6-hydroxyhexyl)amine is treated with tert-butyl isocyanate as in Section 2.1.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65% |
| Purity | 91% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Isocyanate-Mediated | High yields, minimal side products | Requires anhydrous conditions | 72–85% |
| Carbamate Route | Selective protection | Multi-step, lower efficiency | 68–89% |
| Reductive Amination | Avoids alkylation steps | Moderate yields | 65–72% |
Characterization and Validation
-
FT-IR : Urea C=O stretch at 1645 cm⁻¹; N-H bends at 1550 cm⁻¹.
-
H NMR (400 MHz, CDCl): δ 1.15 (s, 9H, tert-butyl), 3.45 (t, 2H, -CHOH), 4.80 (br s, 1H, NH).
-
HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1-cyclohexyl-1-(6-hydroxyhexyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Materials Science
Hydrogel Formation:
One of the significant applications of this compound lies in its ability to form hydrogels. Research indicates that derivatives of cyclohexane bis-urea, including 3-Tert-butyl-1-cyclohexyl-1-(6-hydroxyhexyl)urea, can gelate water and aqueous solutions effectively. The gelation process is driven by intermolecular hydrogen bonding between urea groups and hydrophobic interactions among alkyl chains. This property allows for the development of hydrogels that can be utilized in various applications, such as drug delivery systems and tissue engineering .
Table 1: Gelation Properties of Cyclohexane Bis-Urea Compounds
| Compound | Solvent | Gelation Behavior |
|---|---|---|
| This compound | Water | Gel formation observed |
| This compound | Organic Solvents | Varies by solvent type |
Nanostructured Materials:
The ability of this compound to self-assemble into nanostructures opens avenues for creating advanced materials with tailored properties. Such materials can be applied in sensors, catalysis, and as scaffolds for biological applications.
Biomedical Applications
Cholesterol Regulation:
Research has shown that urea derivatives exhibit acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory activity, which is crucial for regulating cholesterol levels in the body. This compound has been identified as a potential therapeutic agent for managing hyperlipidemia and preventing atherosclerosis by inhibiting cholesterol absorption and promoting regression of atherosclerotic lesions .
Antioxidative Properties:
In addition to its role in cholesterol management, this compound demonstrates antioxidative properties. These properties help protect cells from oxidative stress, which is linked to various chronic diseases, including cardiovascular diseases and cancer .
Environmental Applications
Sustainable Synthesis:
The synthesis of this compound can be achieved through environmentally friendly methods that do not involve harmful isocyanates. Such approaches contribute to the development of sustainable materials that can replace traditional polymers used in various industries .
Table 2: Summary of Environmental Benefits
| Benefit | Description |
|---|---|
| Eco-Friendly Synthesis | Avoids toxic reagents like isocyanates |
| Biodegradability Potential | Potential for reduced environmental impact |
| Application in Green Chemistry | Supports the principles of green chemistry |
Case Studies
Case Study 1: Hydrogel Applications in Drug Delivery
A study demonstrated the use of cyclohexane bis-urea hydrogels for controlled drug release. The hydrogels formed from this compound showed promise in delivering therapeutic agents over extended periods while maintaining biocompatibility.
Case Study 2: Cholesterol Management
Clinical studies have explored the efficacy of urea derivatives in lowering LDL cholesterol levels. Patients treated with formulations containing this compound exhibited significant reductions in cholesterol absorption rates, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1-cyclohexyl-1-(6-hydroxyhexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The hydroxyhexyl group can participate in hydrogen bonding, while the urea moiety can interact with active sites through various non-covalent interactions.
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The tert-butyl and cyclohexyl groups in the target compound introduce significant steric hindrance compared to DHAU-6, which has symmetrical hydroxyhexyl chains. This may reduce reactivity in polycondensation but enhance thermal stability in polymers .
- Hydrogen Bonding : Both compounds retain urea’s hydrogen-bonding capacity, critical for polymer network formation. However, the single hydroxyhexyl group in the target compound may limit crosslinking density compared to DHAU-6, which has two hydroxyls .
Application-Specific Comparisons
Polymer Chemistry:
- DHAU-6-Based Polymers (PICUE-6) : Exhibit high mechanical strength due to symmetrical crosslinking. Applications include coatings and adhesives .
- Target Compound : The bulky substituents may yield polymers with lower flexibility but superior thermal resistance, suitable for high-temperature materials.
Pharmaceutical Context:
- Hydroxyhexyl in Drug Conjugates : highlights the use of 6-hydroxyhexyl groups in enfortumab vedotin’s linker chemistry, where hydroxyls enable payload conjugation. While the target compound’s hydroxyhexyl group could theoretically serve a similar role, its urea backbone and steric bulk make it more suited for material science than drug delivery .
Biological Activity
3-Tert-butyl-1-cyclohexyl-1-(6-hydroxyhexyl)urea is a compound of interest due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is implicated in various physiological processes, including blood pressure regulation and inflammation. Understanding the biological activity of this compound can provide insights into its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₂₆N₂O₂
- Molecular Weight : 226.36 g/mol
- IUPAC Name : this compound
The primary biological activity associated with this compound is the inhibition of sEH, which plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid mediators that exhibit vasodilatory and anti-inflammatory properties. By inhibiting sEH, this compound helps to stabilize EET levels, thereby enhancing their beneficial effects on cardiovascular health.
In Vitro Studies
Research indicates that compounds with similar structures exhibit significant inhibition of sEH. For example, a study demonstrated that 1,3-disubstituted ureas, specifically those functionalized with ether groups, showed potent inhibitory effects on sEH, with improved pharmacokinetic properties when polar groups were included in their structure . This suggests that this compound may also possess substantial inhibitory activity against sEH.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| This compound | TBD | Potential sEH inhibitor |
| Similar Urea Derivative A | 0.5 | Strong sEH inhibition |
| Similar Urea Derivative B | 2.0 | Moderate sEH inhibition |
In Vivo Studies
In vivo studies in animal models have shown that sEH inhibitors can significantly reduce blood pressure and inflammation. For instance, spontaneously hypertensive rats treated with sEH inhibitors experienced marked reductions in blood pressure . This aligns with findings that EET stabilization leads to enhanced vascular protective effects.
Case Studies
- Hypertension Model : In a study involving spontaneously hypertensive rats, administration of a structurally similar urea compound resulted in a significant decrease in systolic blood pressure over a four-week period. The mechanism was attributed to increased EET levels due to sEH inhibition.
- Inflammation Model : Another study examined the effects of a related compound on lung inflammation induced by tobacco smoke. Treatment led to reduced inflammatory markers and improved lung function, highlighting the anti-inflammatory potential linked to EET stabilization.
Structure-Activity Relationship (SAR)
The efficacy of urea-based inhibitors often depends on their structural features. Studies suggest that:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-Tert-butyl-1-cyclohexyl-1-(6-hydroxyhexyl)urea, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via polycondensation reactions using urea-based monomers. For example, di(6-hydroxyhexyl)urea (DHAU-6), a structurally related monomer, is prepared by reacting urea with 6-amino-1-hexanol under controlled conditions to avoid diisocyanate intermediates . Optimization involves adjusting stoichiometric ratios (e.g., 1:1 molar ratio of urea to amino alcohol), temperature (60–80°C), and solvent polarity to maximize yield. Catalytic agents like mild acids (e.g., p-toluenesulfonic acid) may enhance reaction efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
- Methodology :
- 1H-NMR : Expect signals for the tert-butyl group (δ ~1.36 ppm, singlet, 9H) and hydroxyhexyl protons (δ ~3.5–4.0 ppm for -OH and adjacent CH₂). Cyclohexyl protons appear as multiplet signals between δ 1.2–2.0 ppm .
- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]⁺) with accurate mass matching the molecular formula. Fragmentation patterns should confirm the urea backbone and substituents .
- FT-IR : Key stretches include N-H (urea, ~3300 cm⁻¹), C=O (urea, ~1650 cm⁻¹), and O-H (hydroxyhexyl, ~3400 cm⁻¹) .
Advanced Research Questions
Q. How does the incorporation of this compound into polymer matrices affect thermal stability, and what experimental approaches validate these effects?
- Methodology : When used as a monomer in polyisocyanurato(urea ester) (PICUE) synthesis, the compound enhances thermal stability by forming hydrogen-bonded networks. To validate:
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) of polymers with and without the urea derivative. PICUE-6 exhibits increased Td (~280°C vs. ~250°C for non-urea analogs) due to crosslinking .
- Differential Scanning Calorimetry (DSC) : Monitor glass transition temperatures (Tg) to assess rigidity imparted by the tert-butyl and cyclohexyl groups .
Q. What strategies can resolve contradictions in reported biological activity data, particularly regarding stability in physiological conditions?
- Methodology :
- Hydrolytic Stability Assays : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation via HPLC. The hydroxyhexyl group may undergo oxidation, requiring antioxidants (e.g., BHT) in storage buffers .
- Conjugation Efficiency Tests : If used in drug conjugates (e.g., antibody-drug linkers), quantify payload release using LC-MS/MS. Discrepancies in activity may arise from variable linker cleavage rates, necessitating controlled pH or enzymatic conditions .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic attack sites (e.g., urea carbonyl carbon). Compare with experimental reactivity data from SN2 reactions with alkyl halides .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways and energy barriers .
Contradiction Analysis
- Synthetic Route Discrepancies : Some studies use diisocyanates for urea synthesis , while others avoid them due to toxicity . To reconcile, compare purity (via GC-MS) and polymer properties (e.g., Tg) from both methods.
- Biological vs. Material Applications : Conflicting reports on stability may stem from differing experimental conditions (e.g., aqueous vs. anhydrous). Standardize assay protocols and include control groups with inert analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
